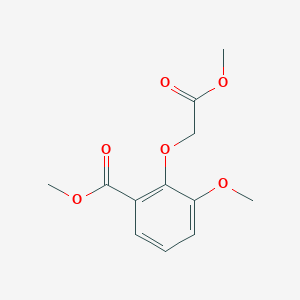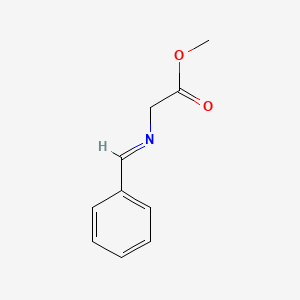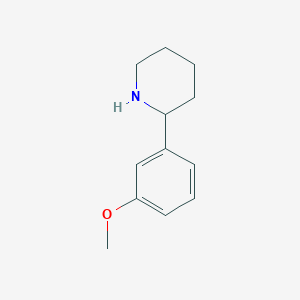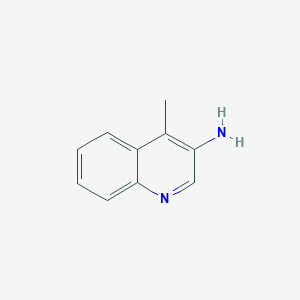
N-Butilril-DL-homocisteína tiolactona
Descripción general
Descripción
N-(2-oxothiolan-3-yl)butanamide, also known as OTB, is a chemical compound that has gained significant attention in scientific research. This compound belongs to the class of thiolactones and has shown potential in various biological applications.
Aplicaciones Científicas De Investigación
Inhibición de Biofilms
N-Butilril-DL-homocisteína tiolactona: es un análogo de la N-acil homoserina lactona (AHL), que desempeña un papel significativo en la detección de quorum . Se ha demostrado que este compuesto es un potente inhibidor de la formación de biofilms, un factor crucial en la patogenicidad bacteriana. Al interrumpir el sistema de comunicación de las bacterias, evita la acumulación de biofilms, que a menudo son resistentes a los antibióticos.
Supresión de Factores de Virulencia
La capacidad del compuesto para inhibir los biofilms también se extiende a la supresión de los factores de virulencia . Estas son moléculas producidas por bacterias que les permiten infectar las células huésped y evadir la respuesta inmunitaria del huésped. Al obstaculizar estos factores, This compound puede reducir la patogenicidad de las bacterias, convirtiéndolo en una herramienta valiosa en el estudio de las enfermedades infecciosas.
Degradación de la Comunidad Microbiana
Las investigaciones han indicado que este compuesto puede degradar las comunidades microbianas . Esta aplicación es particularmente relevante en el contexto de infecciones crónicas y bioincrustaciones, donde potencialmente puede interrumpir el ambiente protector que los patógenos crean para protegerse del tratamiento.
Inducción de Hiperhomocisteinemia
En modelos animales, This compound se ha utilizado para inducir hiperhomocisteinemia , una condición caracterizada por un nivel anormalmente alto de homocisteína en la sangre, que se asocia a enfermedades cardiovasculares. Esta aplicación es crucial para comprender la patofisiología de la hiperhomocisteinemia y probar tratamientos potenciales.
Inducción de Convulsiones para la Investigación Neurológica
El compuesto se ha utilizado para inducir convulsiones en entornos de laboratorio . Esto es particularmente útil en el campo de la neurología, donde los investigadores pueden estudiar los mecanismos de generación y propagación de convulsiones, así como probar la eficacia de los fármacos anticonvulsivantes.
Estudios de Detección de Quorum
Como un análogo de AHL, This compound es fundamental en la investigación de la detección de quorum . La detección de quorum es un sistema de estímulos y respuestas correlacionados con la densidad de la población. Estudiar este compuesto ayuda a comprender la comunicación bacteriana y podría conducir al desarrollo de nuevas estrategias antimicrobianas.
Inducción de la Expresión de Violaceína
Este compuesto se ha utilizado para inducir la expresión de violaceína en mutantes de Chromobacterium violaceum que normalmente no pueden producir homoserina lactonas . La violaceína tiene varias aplicaciones potenciales, incluyendo actuar como un agente antiviral, antibacteriano y anticancerígeno.
Mecanismo De Acción
Target of Action
N-Butyryl-DL-homocysteine thiolactone, also known as N-(2-oxothiolan-3-yl)butanamide, is an analogue of N-acyl homoserine lactone (AHL) . AHLs are small, diffusible signaling molecules involved in quorum sensing, a process that allows bacteria to communicate and coordinate group behavior .
Mode of Action
The compound interacts with its targets by mimicking the structure of AHLs . This interaction leads to changes in bacterial behavior, such as biofilm formation and virulence .
Biochemical Pathways
The compound affects the quorum sensing pathway, which is a form of cell-to-cell communication in bacteria . By mimicking AHLs, it can interfere with the normal functioning of this pathway, leading to changes in gene expression and cellular metabolism .
Pharmacokinetics
AHLs are small and lipophilic, allowing them to easily cross cell membranes and distribute throughout the body .
Result of Action
The compound’s action results in the inhibition of biofilm formation and virulence factors in bacteria . It has been used for degrading microbial communities and reducing bacterial pathogenicity .
Action Environment
The action, efficacy, and stability of N-Butyryl-DL-homocysteine thiolactone can be influenced by various environmental factors. For instance, the presence of other bacteria and their AHLs can affect the compound’s ability to interfere with quorum sensing . Additionally, factors such as pH, temperature, and the presence of enzymes that can degrade AHLs can also influence the compound’s stability and efficacy .
Análisis Bioquímico
Biochemical Properties
N-Butyryl-DL-homocysteine thiolactone interacts with various enzymes, proteins, and other biomolecules. It is known to induce violacein expression in a Chromobacterium violaceum mutant usually not able to produce homoserine lactones . The compound is also involved in the induction of hyperhomocysteinemia .
Cellular Effects
The effects of N-Butyryl-DL-homocysteine thiolactone on various types of cells and cellular processes are significant. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to decrease cardiac contractility and coronary flow .
Molecular Mechanism
At the molecular level, N-Butyryl-DL-homocysteine thiolactone exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is known to downregulate H3K4me3 modifications, further weakening the Atr-Chk1-NER pathway, resulting in the occurrence of neural tube defects .
Dosage Effects in Animal Models
The effects of N-Butyryl-DL-homocysteine thiolactone vary with different dosages in animal models . For instance, it has been shown that the incidence of seizures induced by N-Butyryl-DL-homocysteine thiolactone injections was higher in certain mice than in others .
Metabolic Pathways
N-Butyryl-DL-homocysteine thiolactone is involved in several metabolic pathways. It is a product of an error-correcting reaction in protein biosynthesis, generated when homocysteine is selected in place of methionine by methionyl-tRNA synthetases .
Propiedades
IUPAC Name |
N-(2-oxothiolan-3-yl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2S/c1-2-3-7(10)9-6-4-5-12-8(6)11/h6H,2-5H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMJUOGHALGXOSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1CCSC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20403190 | |
| Record name | N-Butyryl-DL-homocysteine thiolactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20403190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39837-08-6 | |
| Record name | N-Butyryl-DL-homocysteine thiolactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20403190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



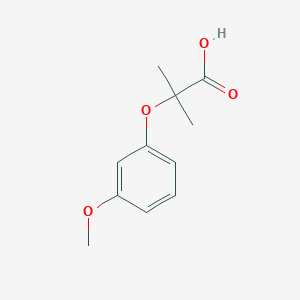

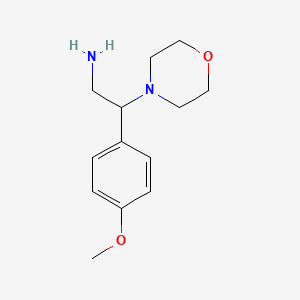
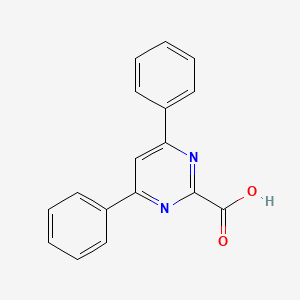
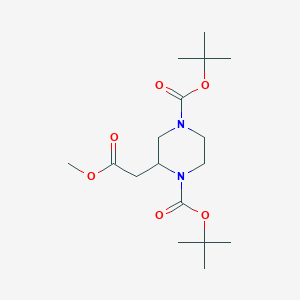


![1,3,5-Tris[4-(chloromethyl)phenyl]benzene](/img/structure/B1599116.png)
